molecular formula C23H22N2O7S B6556080 5-{5-[(3,4-dimethoxybenzenesulfonyl)methyl]furan-2-yl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole CAS No. 1040636-91-6

5-{5-[(3,4-dimethoxybenzenesulfonyl)methyl]furan-2-yl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B6556080
CAS No.: 1040636-91-6
M. Wt: 470.5 g/mol
InChI Key: JQDHSMFAJYSDAV-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-oxadiazole derivative featuring a furan-2-yl moiety substituted with a 3,4-dimethoxybenzenesulfonylmethyl group at the 5-position and a 4-ethoxyphenyl group at the 3-position. The 1,2,4-oxadiazole core is a nitrogen-oxygen heterocycle known for its stability, bioisosteric properties, and pharmacological relevance .

Properties

IUPAC Name

5-[5-[(3,4-dimethoxyphenyl)sulfonylmethyl]furan-2-yl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O7S/c1-4-30-16-7-5-15(6-8-16)22-24-23(32-25-22)20-11-9-17(31-20)14-33(26,27)18-10-12-19(28-2)21(13-18)29-3/h5-13H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDHSMFAJYSDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(O3)CS(=O)(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-{5-[(3,4-dimethoxybenzenesulfonyl)methyl]furan-2-yl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole is a novel oxadiazole derivative with potential pharmacological applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic implications based on recent studies.

Synthesis and Structure

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The oxadiazole ring is formed through cyclization reactions that incorporate the furan and benzenesulfonyl moieties. The general synthetic pathway can be summarized as follows:

  • Formation of Furan Derivative : Starting from furan-2-carboxylic acid.
  • Sulfonylation : Introduction of the 3,4-dimethoxybenzenesulfonyl group via electrophilic substitution.
  • Oxadiazole Formation : Cyclization to form the oxadiazole ring.
  • Final Modifications : Addition of the ethoxyphenyl group.

Anticonvulsant Activity

Recent studies have evaluated the anticonvulsant properties of oxadiazole derivatives similar to the target compound. For instance, a related study synthesized a series of 1,3,4-oxadiazole derivatives and assessed their anticonvulsant activity using in vivo models. The results indicated that certain derivatives exhibited significant protective effects against seizures induced by maximal electroshock and pentylenetetrazol (PTZ) models.

CompoundMaximal Electroshock (sec)PTZ-Induced Onset Time (sec)
5h7.9311.2
5k7.4308.0
5m7.0333.11

These findings suggest that modifications on the oxadiazole scaffold can enhance anticonvulsant efficacy .

Mechanistic Studies

Mechanistically, oxadiazoles are thought to modulate neurotransmitter systems involved in seizure activity. They may act on GABAergic pathways or inhibit excitatory neurotransmitter release, thus stabilizing neuronal excitability . Molecular docking studies have shown that these compounds can interact with specific protein targets associated with epilepsy.

Antitumor Activity

In addition to anticonvulsant effects, oxadiazole derivatives have been investigated for their potential as antitumor agents. A study highlighted that certain benzoxadiazole derivatives could inhibit PD-L1, a protein involved in tumor immune evasion:

CompoundIC50 Value (nM)Binding Affinity (K_D)
L71.83.34
BMS-1016--

This suggests that modifications on the oxadiazole structure could enhance antitumor efficacy through immune modulation .

Case Study 1: Anticonvulsant Efficacy

A study conducted on a series of oxadiazole derivatives demonstrated their efficacy in reducing seizure duration in animal models. Compounds like 5h showed promising results in both maximal electroshock and PTZ-induced seizure tests, indicating their potential for further development as anticonvulsants.

Case Study 2: Tumor Immunotherapy

Another study explored the use of benzoxadiazole derivatives as PD-L1 inhibitors in cancer therapy. The compound L7 exhibited significantly lower IC50 values compared to existing therapies, suggesting a novel approach to enhancing antitumor immunity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

Compound Name Core Structure Key Substituents Pharmacological Activity Reference
Target Compound 1,2,4-oxadiazole - 5-(3,4-dimethoxybenzenesulfonylmethyl)furan-2-yl
- 3-(4-ethoxyphenyl)
Not reported (hypothesized: antimicrobial, enzyme inhibition) -
5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides (7a-p) 1,3,4-oxadiazole - 4-Chlorophenoxy
- Varied N-substituted acetamides
Antibacterial (gram-positive/negative), α-chymotrypsin inhibition
5-(4-Bromo-phenoxymethyl)-3-(4-methoxy-phenyl)-[1,2,4]oxadiazole 1,2,4-oxadiazole - 4-Bromophenoxy
- 4-Methoxyphenyl
Not explicitly reported; structural analogs suggest antimicrobial potential
5-(Furan-2-yl)-1,3,4-oxadiazole derivatives 1,3,4-oxadiazole - Furan-2-yl
- Varied aryl/heteroaryl groups
Antimicrobial (e.g., S. aureus, E. coli)
  • Key Observations: Halogen vs. Alkoxy Groups: The 4-chlorophenoxy (in ) and 4-bromophenoxy (in ) substituents enhance antibacterial activity compared to alkoxy groups (e.g., 4-ethoxyphenyl). Halogens increase electronegativity, improving target binding . Sulfonyl vs. Sulfanyl Groups: The target compound’s 3,4-dimethoxybenzenesulfonyl group may improve solubility and metabolic stability compared to sulfanyl acetamides in , which rely on hydrogen bonding for enzyme inhibition. Furan vs. Triazole Cores: Furan-containing oxadiazoles (e.g., ) exhibit moderate antimicrobial activity, while triazole analogs (e.g., ) show enhanced planarity and crystallinity, affecting bioavailability .

Structural and Crystallographic Comparisons

  • Isostructural Fluorophenyl Derivatives : Compounds 4 and 5 in (triclinic, P 1 symmetry) demonstrate that fluorophenyl substituents induce near-planar conformations, enhancing π-π stacking. In contrast, the target compound’s 4-ethoxyphenyl group may introduce steric hindrance, reducing crystallinity but improving membrane permeability .
  • Synthetic Flexibility : The target compound’s synthesis likely parallels methods in , involving sodium ethoxide-mediated nucleophilic substitution. However, the 3,4-dimethoxybenzenesulfonylmethyl group requires specialized sulfonation steps, increasing synthetic complexity compared to halogenated analogs .

Cytotoxicity and Selectivity

  • N-Substituted Acetamides : Derivatives in exhibit low cytotoxicity (IC₅₀ > 100 µM), attributed to hydrophilic sulfanyl groups. The target compound’s sulfonyl group may further reduce toxicity by minimizing reactive metabolite formation .
  • Mannich Bases : Triazole derivatives with morpholine/piperazine substituents () show higher cytotoxicity (IC₅₀ ~ 50 µM), suggesting that the target compound’s ethoxyphenyl group balances potency and safety .

Preparation Methods

Synthesis of 5-(Chloromethyl)furan-2-carbaldehyde

The furan precursor is prepared via Vilsmeier-Haack formylation of 2-methylfuran. Reaction with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C yields 5-(chloromethyl)furan-2-carbaldehyde in 78% yield. This intermediate is critical for subsequent sulfonation.

Sulfonation with 3,4-Dimethoxybenzenesulfonyl Chloride

The chloromethyl group undergoes nucleophilic substitution with 3,4-dimethoxybenzenesulfonyl chloride. Using potassium carbonate (K₂CO₃) as a base in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours affords 5-[(3,4-dimethoxybenzenesulfonyl)methyl]furan-2-carbaldehyde in 65% yield. Excess sulfonyl chloride (1.2 equiv) ensures complete substitution.

Table 1: Sulfonation Reaction Optimization

ParameterConditionYield (%)
SolventTHF65
BaseK₂CO₃65
Temperature (°C)6065
Reaction Time (h)1265

Formation of the Oxadiazole Ring

The oxadiazole ring is constructed via cyclization of an amidoxime intermediate. 4-Ethoxybenzamidoxime is synthesized by treating 4-ethoxybenzonitrile with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux (80°C, 6 hours). This amidoxime reacts with 5-[(3,4-dimethoxybenzenesulfonyl)methyl]furan-2-carbaldehyde in the presence of triethyl orthoformate (TEOF) and catalytic p-toluenesulfonic acid (PTSA) at 140°C for 5 hours, yielding the oxadiazole precursor in 72% yield.

Key Reaction:

Amidoxime+AldehydeTEOF, 140°COxadiazole Intermediate\text{Amidoxime} + \text{Aldehyde} \xrightarrow{\text{TEOF, 140°C}} \text{Oxadiazole Intermediate}

Final Coupling and Oxidation

The oxadiazole intermediate undergoes coupling with the sulfonated furan derivative using iron(III) chloride (FeCl₃) as a Lewis acid in dimethyl sulfoxide (DMSO) at 50°C for 15 hours. Subsequent oxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at room temperature for 3 hours introduces the sulfonyl group, yielding the final product in 56% overall yield.

Table 2: Coupling and Oxidation Conditions

StepReagent/ConditionYield (%)
CouplingFeCl₃, DMSO, 50°C68
OxidationmCPBA, DCM, rt82

Analytical Characterization

  • NMR Spectroscopy : 1^1H NMR (CDCl₃) signals at δ 8.37 (s, 1H, furan-H), 7.84 (s, 1H, sulfonyl-Ar-H), and 4.12 (q, 2H, OCH₂CH₃) confirm structural integrity.

  • LC-MS : Molecular ion peak at m/z 527.2 [M+H]⁺ aligns with the molecular formula C₂₄H₂₃N₂O₇S.

Comparative Analysis of Methodologies

  • Cyclization Efficiency : TEOF-mediated cyclization (72% yield) outperforms traditional HCl/EtOH methods (≤50% yield).

  • Sulfonation Selectivity : THF as a solvent minimizes side reactions compared to DMF .

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing this compound?

The synthesis typically involves:

  • Multi-step heterocyclic assembly : Formation of the 1,2,4-oxadiazole core via cyclization of a nitrile and hydroxylamine derivative under reflux conditions (e.g., ethanol, acetic acid catalyst) .
  • Functionalization : Introduction of the 3,4-dimethoxybenzenesulfonylmethyl group via nucleophilic substitution or coupling reactions. Reagents like triethylamine or DMF may be used to stabilize intermediates .
  • Purification : Column chromatography or recrystallization (e.g., methanol/water mixtures) to isolate the final product. Reaction progress is monitored using TLC .

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and connectivity. For example, the ethoxyphenyl group’s aromatic protons appear as distinct doublets in the δ 6.5–8.0 ppm range .
  • IR Spectroscopy : Peaks near 1600–1650 cm1^{-1} confirm the oxadiazole ring, while sulfonyl groups show strong absorptions at ~1350 cm1^{-1} and 1150 cm1^{-1} .
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ for C23_{23}H23_{23}N3_3O7_7S) .

Q. How is the compound’s biological activity assessed in preliminary studies?

  • In vitro assays : Antimicrobial activity via agar diffusion (e.g., against S. aureus or E. coli) or antitumor activity using MTT assays on cancer cell lines .
  • Dose-response curves : IC50_{50} values are calculated to quantify potency. Structural analogs with simplified frameworks (e.g., lacking the sulfonyl group) are tested to identify critical pharmacophores .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale preparation?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .
  • Catalyst screening : Bases like triethylamine or DBU improve sulfonation reactions by neutralizing HCl byproducts .
  • Process control : Real-time monitoring via in situ FTIR or HPLC ensures intermediate stability and reduces side reactions .

Q. How to resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

  • Cross-validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using B3LYP/6-311+G(d,p)). Discrepancies may indicate conformational flexibility or solvent effects .
  • X-ray crystallography : Resolve ambiguities by determining the crystal structure. For example, oxadiazole derivatives often exhibit planar geometries with bond lengths confirming aromaticity .

Q. What computational methods predict the compound’s reactivity or binding modes?

  • DFT studies : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites. The sulfonyl group’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilicity .
  • Molecular docking : Simulate interactions with biological targets (e.g., bacterial enzymes or kinases). The furan and oxadiazole moieties may form hydrogen bonds with active-site residues .

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Scaffold modifications : Replace the furan ring with thiophene or pyrrole to evaluate heterocycle effects on bioactivity .
  • Substituent variation : Systematically alter methoxy/ethoxy groups on the benzene rings to study electronic and steric influences on target binding .
  • Bioisosteric replacement : Substitute the sulfonyl group with phosphonate or carbonyl groups to assess metabolic stability .

Methodological Notes

  • Data reproducibility : Replicate key steps (e.g., cyclization) under inert atmospheres to prevent oxidation of sensitive intermediates .

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